

Technical Support Center: Mitigating the Environmental Impact of Manufacturing Processes

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Compound of Interest

Compound Name: *Reckitt*
CAS No.: *53056-01-2*
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in mitigating the environmental impact of manufacturing processes, with a focus on strategies relevant to a company like **Reckitt**.

Frequently Asked Questions (FAQs)

Q1: What are the primary areas of environmental impact in **Reckitt's** manufacturing processes?

Reckitt focuses on three core pillars for a healthier planet: climate change, waste, and water. [1][2] Key impact areas include greenhouse gas (GHG) emissions from energy consumption, water usage in water-stressed regions, and the generation of manufacturing waste.[1][3] The company is committed to reducing its environmental footprint across its entire value chain, from raw material sourcing to consumer use and disposal of products.[2]

Q2: What are **Reckitt's** key environmental targets for its manufacturing operations?

Reckitt has set ambitious, science-based targets to address its environmental impact. These include:

- **Climate Change:** Achieve net-zero emissions across the entire value chain by 2040.[4] This includes a 65% reduction in operational GHG emissions (Scope 1 & 2) by 2030 compared to a 2015 baseline.[5]
- **Water:** Become water-positive in all water-stressed sites by 2030 and achieve a 30% reduction in water use per tonne of production by 2025 versus a 2015 baseline.[3][6]
- **Waste:** Achieve zero waste to landfill for all factories and a 25% reduction in waste from manufacturing per tonne of production by 2025 against a 2015 baseline.[7]

Q3: How does **Reckitt** incorporate sustainability into product design and development?

Reckitt utilizes a "Sustainable Innovation Calculator," a streamlined life cycle assessment (LCA) tool, early in the innovation process.[4][8][9][10] This calculator evaluates the environmental impact of new products against benchmarks, considering factors like carbon footprint, water usage, packaging, and ingredients.[4][8][9] For a product to be classified as "more sustainable," it must demonstrate a significant improvement in at least one of these areas without negatively impacting others.[4]

Q4: What are some examples of successful waste reduction initiatives at **Reckitt's** manufacturing sites?

Reckitt has implemented several innovative waste reduction projects. For instance, at their Bangpakong, Thailand facility, which manufactures Durex condoms, waste latex is upcycled into materials for flip-flops.[11][12] Another example is at their Nottingham, UK site, where a "War on Waste" program in the manufacturing of Strepsils led to a saving of approximately 600 tonnes of raw material waste.[13]

Q5: What technologies is **Reckitt** using to reduce water consumption in its manufacturing plants?

Reckitt employs various water-saving technologies, including advanced water treatment and reverse osmosis, to increase in-process water reuse and recycling.[14][15] Several of their

sites in India and Thailand have achieved zero liquid discharge, meaning all wastewater is purified and either recycled back into the production process or reused on-site.[14]

Troubleshooting Guides

Issue 1: High Volume of Organic Waste in Manufacturing

Problem: A manufacturing process is generating a significant amount of organic waste (e.g., sludge from wastewater treatment, off-spec product batches), leading to high disposal costs and environmental impact.

Possible Causes:

- Inefficient production processes leading to product loss.
- Lack of segregation of organic waste from other waste streams.
- Limited options for beneficial reuse of organic materials.

Troubleshooting Steps:

Caption: Troubleshooting workflow for high organic waste.

FAQs for Organic Waste Troubleshooting:

- Q: What are the key parameters to monitor during industrial composting?
 - A: Critical parameters include the carbon-to-nitrogen (C:N) ratio, moisture content, temperature, and aeration.[16] An imbalance in these can lead to slow decomposition, odor issues, and poor compost quality.[16]
- Q: What are common problems encountered in industrial composting and how can they be resolved?
 - A: Common issues include bad odors (often from too much nitrogen or anaerobic conditions), slow decomposition (due to low temperatures or incorrect C:N ratio), and pest infestations.[16][17] Troubleshooting involves adjusting the mix of materials, ensuring proper aeration by turning the compost, and managing moisture levels.[16][17]

Issue 2: Inefficient Water Use in Cleaning and Processing

Problem: Water consumption in manufacturing, particularly for cleaning and as a processing medium, is exceeding targets, leading to high costs and strain on local water resources.

Possible Causes:

- Outdated or inefficient cleaning protocols (Clean-in-Place systems).
- Lack of water recycling and reuse infrastructure.
- Water leaks in the distribution system.

Troubleshooting Steps:

Caption: Troubleshooting workflow for inefficient water use.

FAQs for Water Usage Troubleshooting:

- Q: What is a Zero Liquid Discharge (ZLD) system and when is it appropriate?
 - A: A ZLD system is a wastewater treatment process where all wastewater is recycled and reused, leaving no liquid waste to be discharged.[\[18\]](#)[\[19\]](#) It is particularly relevant for facilities in water-scarce regions or those facing stringent environmental regulations.[\[6\]](#)[\[19\]](#)
- Q: What are the key steps in a ZLD process?
 - A: A typical ZLD system involves pretreatment, concentration of dissolved solids (often using reverse osmosis and evaporators), and final solids removal (e.g., through a filter press).[\[18\]](#)[\[20\]](#)

Data Presentation

Table 1: **Reckitt's** Key Environmental Performance Targets

Environmental Area	Key Performance Indicator (KPI)	Target	Baseline Year
Climate Change	Absolute reduction in operational (Scope 1 & 2) GHG emissions	65% reduction by 2030	2015
Net Zero Emissions (Scope 1, 2, & 3)	By 2040	-	
Renewable Electricity	100% by 2030	-	
Water	Reduction in water use (per tonne of production)	30% reduction by 2025	2015
Water Positivity	In all water-stressed sites by 2030	-	
Reduction in product water footprint	50% reduction by 2040	2015	
Waste	Waste from manufacturing (per tonne of production)	25% reduction by 2025	2015
Waste to Landfill	Zero from all factories	-	

Source: **Reckitt** Sustainability Reports^{[3][5][6][7]}

Experimental Protocols

Protocol 1: Feasibility Study for On-site Industrial Composting of Organic Waste

Objective: To determine the viability and optimal parameters for composting organic waste streams from a manufacturing facility.

Methodology:

- Waste Characterization:

- Collect representative samples of the organic waste stream.
- Analyze the samples for key parameters:
 - Carbon-to-Nitrogen (C:N) ratio
 - Moisture content
 - pH
 - Presence of any potential contaminants (e.g., heavy metals, persistent chemicals).
- Pilot-Scale Composting Trials:
 - Set up multiple small-scale compost piles or vessels.
 - Vary the C:N ratio in different trials by adding carbon-rich materials (e.g., sawdust, cardboard) or nitrogen-rich materials as needed.
 - Monitor and record the temperature of each pile daily. The goal is to reach the thermophilic phase (55-65°C) to ensure pathogen and seed destruction.
 - Measure and adjust the moisture content regularly, aiming for 40-60%.
 - Turn the piles at regular intervals to ensure adequate aeration.
- Data Analysis and Optimization:
 - Analyze the data from the trials to determine the optimal C:N ratio, moisture content, and turning frequency for efficient composting.
 - Assess the quality of the final compost for nutrient content and maturity.
- Full-Scale Implementation Plan:
 - Based on the optimized parameters, design a full-scale composting process.
 - Develop a standard operating procedure (SOP) for the composting operation, including monitoring and quality control measures.

Protocol 2: Evaluation of Reverse Osmosis for Wastewater Recycling

Objective: To assess the effectiveness of a reverse osmosis (RO) system for treating industrial wastewater to a quality suitable for reuse in non-critical applications (e.g., cleaning, cooling tower makeup).

Methodology:

- Wastewater Analysis:
 - Collect representative samples of the wastewater stream to be treated.
 - Analyze the samples for:
 - Total Dissolved Solids (TDS)
 - Total Suspended Solids (TSS)
 - Chemical Oxygen Demand (COD)
 - pH
 - Specific contaminants relevant to the manufacturing process.
- Pre-treatment Protocol Development:
 - Based on the wastewater analysis, design a pre-treatment process to protect the RO membranes. This may include:
 - Filtration to remove suspended solids.
 - pH adjustment.
 - Addition of antiscalants to prevent mineral scaling on the membranes.
- Bench-Scale RO System Trial:

- Set up a laboratory-scale RO system.
- Process the pre-treated wastewater through the RO system.
- Vary the operating pressure and flow rate to determine the optimal operating conditions.
- Collect samples of the permeate (treated water) and concentrate (waste stream).
- Performance Evaluation:
 - Analyze the permeate for the same parameters as the initial wastewater to determine the rejection rate of contaminants.
 - Calculate the water recovery rate (the percentage of feedwater that becomes permeate).
 - Monitor the RO membrane for signs of fouling or scaling.
- Economic and Technical Feasibility Analysis:
 - Based on the trial results, estimate the capital and operating costs of a full-scale RO system.
 - Evaluate the potential savings from reduced freshwater consumption and wastewater disposal costs.
 - Assess the technical feasibility of integrating the RO system into the existing manufacturing facility.

Protocol 3: Life Cycle Assessment (LCA) for Packaging Material Substitution

Objective: To compare the environmental impact of a new, potentially more sustainable packaging material with the existing packaging.

Methodology:

- Goal and Scope Definition:

- Clearly define the purpose of the LCA and the system boundaries. The assessment should cover the entire life cycle of the packaging, from "cradle to grave" (raw material extraction to end-of-life).^{[12][21][22]}
- The functional unit should be defined (e.g., the packaging required to deliver one liter of product).
- Life Cycle Inventory (LCI):
 - For both the existing and new packaging materials, collect data on all inputs and outputs at each stage of the life cycle:
 - Raw Material Extraction: Energy and resources used to obtain the raw materials.
 - Manufacturing: Energy, water, and chemicals used to produce the packaging.
 - Transportation: Fuel consumption for distributing the packaging.
 - Use Phase: Any energy or materials required during the use of the product (often negligible for packaging itself).
 - End-of-Life: Energy used for transportation to disposal/recycling facilities, and emissions from landfill, incineration, or recycling processes.
- Life Cycle Impact Assessment (LCIA):
 - Use LCA software to model the environmental impacts based on the LCI data. Key impact categories to assess include:
 - Global Warming Potential (carbon footprint)
 - Water Depletion
 - Fossil Fuel Depletion
 - Eutrophication
 - Acidification

- Interpretation and Comparison:
 - Compare the LCIA results for the two packaging materials across all impact categories.
 - Identify any trade-offs (e.g., the new material may have a lower carbon footprint but higher water consumption).
 - Based on the overall environmental profile, make a recommendation on the preferred packaging material. This process is similar to the logic used in **Reckitt's** Sustainable Innovation Calculator.[4][8][9][23]

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